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molecular formula C7H4Cl3NO B8765338 3,5-Dichloro-N-hydroxybenzenecarboximidoyl chloride

3,5-Dichloro-N-hydroxybenzenecarboximidoyl chloride

Cat. No. B8765338
M. Wt: 224.5 g/mol
InChI Key: MISZEFQJRDIUPL-UHFFFAOYSA-N
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Patent
US09078442B2

Procedure details

30.00 g (157.9 mmol) of 3,5-dichlorobenzaldehyde oxime were initially charged in ml of 0.5M HCl in DMF, and 116.7 g (189.5 mmol) of Oxone (potassium peroxomonosulfate) were added a little at a time at room temperature (RT). So that the internal temperature of the reaction mixture did not exceed 50° C., the mixture was cooled with an ice bath. After 2 h, the reaction solution was poured into 1 l of ice water and extracted twice with 500 ml of ether each time. The combined organic phases were then washed with 400 ml of 0.5M aqueous HCl and with 200 ml of saturated NaCl solution, dried over Na2SO4, filtered off and concentrated. The residue was used without further purification. Yield: 28.40 g (80%)
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
116.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:11])[CH:10]=1)[CH:5]=[N:6][OH:7].[ClH:12].OOS([O-])=O.[K+]>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:5]([Cl:12])=[N:6][OH:7])[CH:8]=[C:9]([Cl:11])[CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC=1C=C(C=NO)C=C(C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
116.7 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
1 L
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added a little at a time at room temperature (RT)
CUSTOM
Type
CUSTOM
Details
did not exceed 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled with an ice bath
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 500 ml of ether each time
WASH
Type
WASH
Details
The combined organic phases were then washed with 400 ml of 0.5M aqueous HCl and with 200 ml of saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was used without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC=1C=C(C=C(C1)Cl)C(=NO)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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